4-Methylumbelliferyl |A-D-Cellotetroside
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Overview
Description
4-Methylumbelliferyl |A-D-Cellotetroside is a synthetic compound widely used in biochemical research. It is a derivative of 4-methylumbelliferone, a coumarin derivative known for its fluorescent properties. This compound is particularly useful as a substrate in enzymatic assays due to its ability to release a fluorescent product upon enzymatic cleavage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylumbelliferyl |A-D-Cellotetroside typically involves the glycosylation of 4-methylumbelliferone with a cellotetraose derivative. The reaction is usually carried out under mild acidic conditions to facilitate the formation of the glycosidic bond. Common reagents used in this synthesis include glycosyl donors like trichloroacetimidates and catalysts such as Lewis acids.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. Quality control measures, including high-performance liquid chromatography (HPLC), are employed to verify the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
4-Methylumbelliferyl |A-D-Cellotetroside undergoes various chemical reactions, including:
Hydrolysis: Enzymatic hydrolysis by glycosidases releases 4-methylumbelliferone, which fluoresces under UV light.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in its typical applications.
Common Reagents and Conditions
Hydrolysis: Glycosidases such as cellulases and β-glucosidases are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride may be employed.
Major Products
The primary product of enzymatic hydrolysis is 4-methylumbelliferone, which is easily detectable due to its fluorescent properties.
Scientific Research Applications
4-Methylumbelliferyl |A-D-Cellotetroside has a wide range of applications in scientific research:
Chemistry: Used as a substrate in enzymatic assays to study glycosidase activity.
Biology: Employed in the detection of cellulase activity in various organisms.
Medicine: Utilized in diagnostic assays to detect enzyme deficiencies.
Industry: Applied in the quality control of industrial enzymes used in biofuel production and food processing.
Mechanism of Action
The primary mechanism of action for 4-Methylumbelliferyl |A-D-Cellotetroside involves its enzymatic hydrolysis by glycosidases. The enzyme cleaves the glycosidic bond, releasing 4-methylumbelliferone, which fluoresces under UV light. This fluorescence can be quantitatively measured, providing insights into enzyme activity and kinetics.
Comparison with Similar Compounds
Similar Compounds
4-Methylumbelliferyl β-D-glucuronide: Another glycosidic derivative used in similar enzymatic assays.
4-Methylumbelliferyl β-D-galactopyranoside: Used to study β-galactosidase activity.
4-Methylumbelliferyl β-D-cellobioside: Similar to 4-Methylumbelliferyl |A-D-Cellotetroside but with a shorter glycosidic chain.
Uniqueness
This compound is unique due to its specific application in studying cellulase activity. Its longer glycosidic chain makes it particularly suitable for assays involving complex polysaccharides, providing more detailed insights into enzyme-substrate interactions.
Properties
IUPAC Name |
7-[(2S,4R,5S)-5-[(2S,4R,5S)-5-[(2S,4R,5S)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-methylchromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H48O23/c1-10-4-18(39)50-13-5-11(2-3-12(10)13)49-31-25(46)21(42)28(15(7-36)52-31)56-33-27(48)23(44)30(17(9-38)54-33)57-34-26(47)22(43)29(16(8-37)53-34)55-32-24(45)20(41)19(40)14(6-35)51-32/h2-5,14-17,19-38,40-48H,6-9H2,1H3/t14?,15?,16?,17?,19-,20+,21-,22-,23-,24?,25?,26?,27?,28-,29-,30-,31-,32+,33+,34+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLSZKXHJJYJMLH-VTVLNYHISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)CO)O)O)O)O)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3C([C@H]([C@@H](C(O3)CO)O[C@H]4C([C@H]([C@@H](C(O4)CO)O[C@H]5C([C@H]([C@@H](C(O5)CO)O[C@H]6C([C@H]([C@@H](C(O6)CO)O)O)O)O)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H48O23 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50858114 |
Source
|
Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl beta-D-threo-hexopyranosyl-(1->4)-beta-D-threo-hexopyranosyl-(1->4)-beta-D-threo-hexopyranosyl-(1->4)-beta-D-threo-hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50858114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
824.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84325-19-9 |
Source
|
Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl beta-D-threo-hexopyranosyl-(1->4)-beta-D-threo-hexopyranosyl-(1->4)-beta-D-threo-hexopyranosyl-(1->4)-beta-D-threo-hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50858114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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